4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide
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Overview
Description
4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide is a complex organic compound with the molecular formula C13H10N4O7S and a molecular weight of 366.311 g/mol . This compound is characterized by the presence of nitro groups, benzoyl groups, and a sulfonohydrazide moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-nitrobenzoic acid with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonohydrazide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could yield a variety of functionalized derivatives .
Scientific Research Applications
4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and sulfonohydrazide functionalities into target molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the sulfonohydrazide moiety can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: A precursor to 4-nitrobenzoyl chloride and other derivatives.
4-Nitrobenzoyl chloride: Used in the synthesis of various organic compounds.
Benzenesulfonohydrazide: A simpler analog with similar functional groups but lacking the nitrobenzoyl moiety.
Uniqueness
4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide is unique due to the combination of nitro, benzoyl, and sulfonohydrazide groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C13H10N4O7S |
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Molecular Weight |
366.31 g/mol |
IUPAC Name |
4-nitro-N'-(4-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H10N4O7S/c18-13(9-1-3-10(4-2-9)16(19)20)14-15-25(23,24)12-7-5-11(6-8-12)17(21)22/h1-8,15H,(H,14,18) |
InChI Key |
ANOUKDDKKWEMBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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